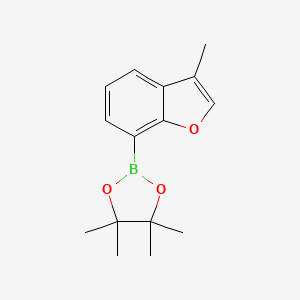
3-Methylbenzofurane-7-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-tetramethyl-2-(3-methyl-1-benzofuran-7-yl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These compounds are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(3-methyl-1-benzofuran-7-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a suitable aryl halide under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or ethanol. The reaction conditions may vary depending on the specific substrates and desired yield.
Industrial Production Methods
Industrial production of boronic esters often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of automated systems and advanced analytical techniques ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-(3-methyl-1-benzofuran-7-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid or boronate ester.
Reduction: Reduction of the boronic ester to the corresponding alcohol.
Substitution: Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic acid or boronate ester.
Reduction: Alcohol.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
Chemistry
4,4,5,5-tetramethyl-2-(3-methyl-1-benzofuran-7-yl)-1,3,2-dioxaborolane is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. This makes it a valuable tool in the synthesis of complex organic molecules.
Biology and Medicine
In biological and medicinal chemistry, boronic esters are explored for their potential as enzyme inhibitors, particularly protease inhibitors. They are also investigated for their role in drug delivery systems and as building blocks for bioactive compounds.
Industry
In the industrial sector, boronic esters are used in the production of pharmaceuticals, agrochemicals, and advanced materials. Their ability to form stable carbon-carbon bonds makes them essential in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-(3-methyl-1-benzofuran-7-yl)-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-tetramethyl-2-(3-methyl-1-benzofuran-7-yl)-1,3,2-dioxaborolane is unique due to the presence of the benzofuran moiety, which can impart specific electronic and steric properties. This can influence its reactivity and selectivity in chemical reactions, making it a valuable compound for specialized applications in organic synthesis.
Properties
Molecular Formula |
C15H19BO3 |
|---|---|
Molecular Weight |
258.12 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methyl-1-benzofuran-7-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BO3/c1-10-9-17-13-11(10)7-6-8-12(13)16-18-14(2,3)15(4,5)19-16/h6-9H,1-5H3 |
InChI Key |
ARDIWVBPQFRUMP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















